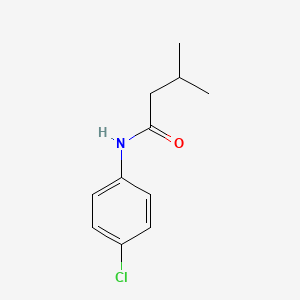

n-(4-Chlorophenyl)-3-methylbutanamide

Description

Contextualization within Amide Chemistry and Halogenated Organic Compounds

N-(4-Chlorophenyl)-3-methylbutanamide is structurally defined by two key features: the amide functional group and a halogenated aromatic ring. The amide linkage, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry and biochemistry, forming the backbone of peptides and proteins. The reactivity of the amide bond is of central importance in numerous biological processes and synthetic transformations.

The presence of a chlorine atom on the phenyl ring places this compound within the vast class of halogenated organic compounds. The introduction of a halogen atom into an organic molecule can significantly alter its physical, chemical, and biological properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a common strategy in drug design and materials science. The 4-chloro substitution pattern, in particular, has been a recurring motif in the development of bioactive compounds.

Historical Perspective of Analogous Structures in Chemical Synthesis and Mechanistic Inquiry

The study of this compound is informed by a rich history of research into analogous structures. The synthesis of amides has been a fundamental pursuit in organic chemistry for over a century, with early methods often requiring harsh reaction conditions. The development of modern coupling reagents has revolutionized amide bond formation, allowing for milder and more efficient syntheses.

Historically, the investigation of halogenated anilides and related compounds has been driven by their diverse biological activities. For example, the substitution of a chlorine atom on a phenyl ring has been a well-established strategy in medicinal chemistry. Early research into the structure-activity relationships of various substituted anilides paved the way for the systematic investigation of compounds like this compound. The prevalence of the p-chlorophenyl group, in particular, has been noted as a historical trend in medicinal chemistry, partly due to its accessibility and its ability to enhance potency through increased hydrophobicity.

Rationale for Dedicated Academic Investigation of this compound

The synthesis and study of this compound allow for a systematic exploration of how the combination of these specific structural features influences the compound's properties and potential applications. Research into this and related compounds contributes to a deeper understanding of structure-activity relationships within the broader class of halogenated amides. While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its synthesis is a logical step in the exploration of novel chemical entities with potential biological activity. A common synthetic route involves the acylation of 4-chloroaniline (B138754) with 3-methylbutanoyl chloride.

Below are tables detailing the known properties of this compound and its constituent reactants.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7017-09-6 | rsc.org |

| Molecular Formula | C₁₁H₁₄ClNO | rsc.org |

| Molecular Weight | 211.69 g/mol | rsc.org |

| Boiling Point | 359.2 °C at 760 mmHg | rsc.org |

| Density | 1.148 g/cm³ | rsc.org |

| Flash Point | 171 °C | rsc.org |

| Refractive Index | 1.556 | rsc.org |

Table 2: Reactants for the Synthesis of this compound

| Compound Name | Molecular Formula | Molecular Weight | Role in Synthesis |

| 4-Chloroaniline | C₆H₆ClN | 127.57 g/mol | Amine source |

| 3-Methylbutanoyl chloride | C₅H₉ClO | 120.58 g/mol | Acylating agent |

Structure

2D Structure

Properties

CAS No. |

7017-09-6 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3-methylbutanamide |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |

InChI Key |

MRASIDWPLVAVEK-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of N 4 Chlorophenyl 3 Methylbutanamide and Its Derivatives

Established Synthetic Routes for Amide Bond Formation

Traditional methods for creating the crucial amide linkage in N-(4-Chlorophenyl)-3-methylbutanamide rely on well-documented reactions that are fundamental to organic synthesis.

The most straightforward approach to synthesizing this compound is the direct condensation of 4-chloroaniline (B138754) with 3-methylbutanoic acid or its more reactive acyl derivatives, such as 3-methylbutanoyl chloride. This reaction typically requires activation of the carboxylic acid, which can be achieved using a wide array of coupling reagents. researchgate.net These reagents facilitate the formation of a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then susceptible to nucleophilic attack by the amine. iris-biotech.de

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic reagents for this purpose. peptide.com The reaction mechanism involves the protonation of the carbodiimide (B86325) by the carboxylic acid, followed by the attack of the carboxylate to form the O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. To suppress side reactions and minimize racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. researchgate.netiris-biotech.depeptide.com More modern and efficient coupling reagents are based on phosphonium (B103445) or aminium salts, which often lead to faster reactions and higher yields. sigmaaldrich.com Reagents such as HBTU, HATU, and PyBOP are highly effective and have become standard choices for difficult couplings. sigmaaldrich.comuni-kiel.de

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagents | Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Byproducts can complicate purification (e.g., DCU from DCC is a precipitate). iris-biotech.depeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive, suitable for hindered couplings and cyclizations. sigmaaldrich.comuni-kiel.de |

The Buchwald-Hartwig amination reaction represents a powerful and versatile method for forming C-N bonds, making it highly applicable to the synthesis of N-aryl amides like this compound. wikipedia.orgchemeurope.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemeurope.comlibretexts.org For the synthesis of the target compound, this could involve coupling 4-chloroaniline with a butanamide derivative or, more commonly, coupling an aryl halide like 1-bromo-4-chlorobenzene (B145707) or 1-chloro-4-chlorobenzene with 3-methylbutanamide.

The catalytic cycle begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by oxidative addition of the aryl halide to the Pd(0) complex. Subsequent coordination of the amide and deprotonation by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the N-aryl amide product and regenerates the Pd(0) catalyst. youtube.com The choice of ligand is critical to the success of the reaction; bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent side reactions like beta-hydride elimination. wikipedia.orgyoutube.com Several generations of catalyst systems have been developed to expand the reaction's scope and improve its efficiency under milder conditions. wikipedia.org

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand Examples | Base Examples | Typical Solvents |

|---|

Data sourced from multiple references describing the Buchwald-Hartwig reaction. wikipedia.orgchemeurope.comlibretexts.orgmit.edu

Another synthetic route involves the N-alkylation of a primary amide or the alkylation of an existing N-substituted amide. For the synthesis of this compound, this could theoretically be achieved by the alkylation of 3-methylbutanamide with a suitable 4-chlorophenyl electrophile. However, direct N-alkylation of primary amides can be challenging due to the low nucleophilicity of the amide nitrogen and the potential for O-alkylation or multiple alkylations.

More advanced methods have been developed to overcome these limitations. For instance, copper-catalyzed methods allow for the monoalkylation of primary amides with alkyl halides under mild, room-temperature conditions. nih.gov This approach involves a photoinduced pathway where a copper-amidate complex is excited, leading to an electron transfer that forms an alkyl radical, ultimately resulting in C-N bond formation. nih.gov Another strategy involves the dual-catalyst aminoalkylation of unactivated alkyl halides with silylamines, using a combination of a nickel catalyst and a photoredox catalyst. chemistryviews.org While these methods are often applied to alkyl halides, the principles can be extended to aryl electrophiles under specific conditions, providing a potential pathway for the synthesis of N-aryl amides.

Novel Approaches and Methodological Advancements in this compound Synthesis

Recent progress in organic synthesis has introduced more sophisticated methods that offer greater control over selectivity and stereochemistry.

In complex molecules with multiple functional groups, achieving chemo- and regioselectivity is paramount. Modern synthetic methods offer precise control over which sites react. For the synthesis of N-aryl amides, strategies have been developed that leverage the subtle electronic and steric differences within a molecule. For example, cation-controlled chemoselectivity has been demonstrated in the amidation of N-Boc arylamides, where the choice of base (e.g., KOtBu versus LiOH) can direct the reaction to either the Boc group or the amide group. rsc.org

Catalyst-free methods have also emerged for the chemoselective synthesis of ketones from amides, proceeding through a C(O)-N bond cleavage. organic-chemistry.orgresearchgate.net While this is the reverse of amide formation, the principles of selective activation of carbonyl groups are highly relevant. By carefully selecting reagents and conditions, it is possible to favor the formation of the desired amide bond in this compound while leaving other potentially reactive functional groups on the starting materials untouched. This is crucial in the late-stage functionalization of complex molecules where multiple reactive sites might be present. organic-chemistry.org

Asymmetric synthesis is essential when the target molecule contains stereocenters and a single enantiomer is desired. cardiff.ac.uk To synthesize an enantiomerically pure derivative of this compound, one could employ chiral precursors. cardiff.ac.uk A common strategy is the use of a recyclable chiral auxiliary. mdpi.com

For instance, a method developed for the large-scale synthesis of chiral amino acids involves the alkylation of a Ni(II) complex of a glycine (B1666218) Schiff base with a chiral auxiliary. mdpi.com A similar strategy could be envisioned where a chiral precursor related to 3-methylbutanoic acid is used. The stereocenter would be established early in the synthesis and then carried through the subsequent amidation reaction with 4-chloroaniline. The key is that the amidation conditions must be mild enough not to cause racemization of the chiral center. The use of modern coupling reagents at low temperatures often fulfills this requirement. peptide.com Alternatively, asymmetric hydrogenation using a chiral catalyst, such as a BINAP-Ru complex, could be used to create a chiral intermediate from a prochiral precursor, which is then converted to the final amide product. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Chloroaniline |

| 3-Methylbutanoic acid |

| 3-Methylbutanoyl chloride |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| 1-Hydroxybenzotriazole (HOBt) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) |

| 1-Bromo-4-chlorobenzene |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Tri-tert-butylphosphine (P(t-Bu)₃) |

| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((rac)-BINAP) |

| Bis[2-(diphenylphosphino)phenyl] ether (DPEphos) |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| Sodium tert-butoxide (NaOt-Bu) |

| Lithium bis(trimethylsilyl)amide (LiHMDS) |

| Potassium phosphate (B84403) (K₃PO₄) |

| Silylamines |

| N-Boc arylamides |

| Potassium tert-butoxide (KOtBu) |

| Lithium hydroxide (B78521) (LiOH) |

| D-(−)-phenylglycinol |

Green Chemistry Principles in Synthetic Pathways

The synthesis of this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. Several innovative strategies have been developed that align with these principles.

Solvent-Free and Catalyst-Free Approaches: A significant advancement in green amide synthesis is the development of solvent-free methods. One such technique involves the direct reaction of a carboxylic acid (like 3-methylbutanoic acid) with an amine source (such as urea (B33335) for the corresponding primary amide, which can then be arylated) in the presence of a simple, green catalyst like boric acid. scispace.combohrium.com The reaction often proceeds by triturating (grinding) the reactants together and then heating the mixture directly, which can dramatically shorten reaction times and eliminate the need for hazardous solvents. scispace.combohrium.com

Biocatalytic Synthesis: Enzymes are highly efficient and selective catalysts that operate under mild, aqueous conditions, making them ideal for green synthesis. rsc.org Biocatalysis has emerged as a powerful tool for creating amide bonds. rug.nlresearchgate.net Enzymes such as nitrile hydratases can convert nitriles to primary amides, which can then be coupled with an aryl halide. rsc.orgnih.gov Additionally, ATP-dependent amide bond synthetases can directly link carboxylic acids and amines. researchgate.net These biocatalytic methods are noted for their high chemo- and stereoselectivity, reducing the need for protecting groups and minimizing waste. rsc.org The application of enzymes like EDDS lyase for the synthesis of N-arylated amino acids showcases the potential for creating complex chiral structures sustainably. acs.org

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. beilstein-journals.orgmdpi.com This technique is particularly effective for heterocyclization reactions that might be part of a derivative synthesis pathway. beilstein-journals.org For example, the microwave-assisted synthesis of N-(4-bromo-3-methylphenyl) semicarbazones demonstrates the utility of this technology in preparing related aryl-amide structures efficiently. nih.gov

Innovative Reagent and Reaction Design: The use of environmentally benign reagents is a cornerstone of green chemistry. Hypervalent iodine compounds, for instance, have been used as green oxidants in novel synthetic routes to N-arylamides. mdpi.com Another advanced strategy involves merging biocatalysis and chemocatalysis in a one-pot reaction. A notable example is the combination of a nitrile hydratase enzyme with a copper-catalyzed N-arylation reaction, allowing for the synthesis of diverse amides from simple nitrile and aryl halide precursors in a single vessel. researchgate.netnih.gov This "telescoping" of reaction sequences reduces the number of workup and purification steps, thereby saving resources and preventing waste. researchgate.net

| Green Synthesis Strategy | Key Features | Relevant Precursors |

| Solvent-Free Synthesis | Uses direct heating of reactants, often with a simple catalyst like boric acid; avoids hazardous solvents. scispace.combohrium.com | 3-Methylbutanoic acid, 4-Chloroaniline/Urea scispace.com |

| Biocatalysis | Employs enzymes (e.g., nitrile hydratases, ligases) in aqueous media under mild conditions; high selectivity. rsc.orgrug.nl | Nitriles, Carboxylic acids, Amines rsc.orgresearchgate.net |

| Microwave-Assisted | Reduces reaction times and energy consumption; can improve yields. beilstein-journals.orgnih.gov | N-thiobenzoylaminobutanol (for derivatives) beilstein-journals.org |

| Integrated Catalysis | Combines enzymatic and chemical catalysts in one pot; reduces steps and waste. researchgate.netnih.gov | Nitriles, Aryl halides nih.gov |

Reaction Pathways and Derivatization Chemistry

This compound possesses three key regions for chemical modification: the amide linkage, the chlorophenyl ring, and the methylbutanamide side chain. This structural composition allows for a wide range of derivatization reactions.

Chemical Reactivity of the Amide Moiety

The amide bond, while generally stable, is a versatile functional group that can participate in several fundamental organic reactions.

Hydrolysis: The amide bond can be cleaved through hydrolysis to yield the parent carboxylic acid (3-methylbutanoic acid) and amine (4-chloroaniline). This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: Typically involves heating the amide with a strong acid like hydrochloric acid in water. libretexts.org

Base-catalyzed hydrolysis: Involves heating the amide with a strong base such as sodium hydroxide. libretexts.orgarkat-usa.org Tertiary amides can be particularly resistant to cleavage, sometimes requiring stronger conditions or non-aqueous systems. arkat-usa.org A mild protocol using NaOH in a methanol/dioxane mixture has been developed for the hydrolysis of secondary and tertiary amides. researchgate.net

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-) to form the corresponding secondary amine, N-(4-chlorobenzyl)-3-methylbutanamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. masterorganicchemistry.com The mechanism differs from the reduction of other carbonyl compounds as it proceeds through an iminium ion intermediate, ultimately replacing the carbonyl oxygen with two hydrogen atoms. masterorganicchemistry.comyoutube.com For N-phenyl secondary amides, specific catalysts like tris(pentafluorophenyl)boron in the presence of a silane (B1218182) have been shown to be effective. organic-chemistry.org

| Reaction | Reagents | Product |

| Acid Hydrolysis | H₃O⁺, Heat | 3-Methylbutanoic acid + 4-Chloroanilinium salt |

| Base Hydrolysis | NaOH, Heat | Sodium 3-methylbutanoate + 4-Chloroaniline |

| Reduction | 1) LiAlH₄ 2) H₂O | N-(4-chlorobenzyl)-3-methylbutanamine |

Transformations Involving the Chlorophenyl Substituent

The 4-chlorophenyl ring is an aryl halide, making it a prime substrate for a variety of powerful cross-coupling and substitution reactions that are fundamental to modern organic synthesis.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by a strong nucleophile. For this reaction to proceed, the aromatic ring typically needs to be "activated" by electron-withdrawing groups. scranton.edu While the amide itself provides some activation, this can be significantly enhanced by complexation to a highly oxidizing metal center, which inverts the chemical character of the ring to make it highly electron-deficient and susceptible to nucleophilic attack. washington.edu Reactions can also proceed with amide enolates on non-activated aryl fluorides, suggesting that under specific basic conditions, the chloro-analogue could undergo similar transformations. rsc.org The reaction generally proceeds via an addition-elimination pathway involving a Meisenheimer complex, though some cases may involve a concerted mechanism. scranton.edunih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This reaction is a cornerstone of C-N bond formation, allowing the chlorine atom to be replaced by a variety of amine nucleophiles. wikipedia.org The process uses a palladium catalyst with specialized phosphine ligands (e.g., XPhos, BrettPhos) and a base. rug.nl This method is highly versatile and tolerant of many functional groups, making it suitable for synthesizing a wide array of N-aryl amine derivatives from the starting chlorophenyl compound. rug.nlrsc.org

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.org This would allow for the synthesis of biaryl derivatives, replacing the chlorine atom with a new aryl or vinyl group. researchgate.netmdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. organic-chemistry.org

| Reaction | Key Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, R₂N⁻), Heat | Aryl ether, Tertiary arylamine |

| Buchwald-Hartwig Amination | Amine (R-NH₂), Pd-catalyst, Ligand, Base | N-Aryl amine derivative |

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂), Pd-catalyst, Base | Biaryl derivative |

Modifications of the Methylbutanamide Chain

The alkyl portion of the molecule, the 3-methylbutanamide chain, also offers opportunities for derivatization, particularly at the carbon atom alpha to the carbonyl group.

α-Functionalization: The C-H bonds alpha to the amide carbonyl can be functionalized. Recent advances in radical chemistry have enabled the arylation of α-C(sp³)-H bonds in N-alkylamides. nih.govresearchgate.net These methods often involve a radical translocation process, where a radical generated on the nitrogen atom abstracts a hydrogen from the α-carbon, which is then trapped by an arylating agent. nih.gov This strategy allows for the construction of more complex structures, including those with α-quaternary centers. researchgate.net

The synthesis of α-keto amides and their subsequent reactions highlight the reactivity of the alkyl chain. rsc.org By introducing a carbonyl group at the alpha or beta position of the butanamide chain, a host of new transformations based on ketone chemistry would become accessible, significantly expanding the potential for derivatization.

Advanced Structural Characterization and Spectroscopic Analysis of N 4 Chlorophenyl 3 Methylbutanamide

X-ray Crystallography for Solid-State Structure Elucidation

Specific information regarding the crystal packing and intermolecular interactions for N-(4-Chlorophenyl)-3-methylbutanamide is not available due to the absence of crystallographic studies in the searched literature. Generally, for related N-aryl amide structures, crystal packing is significantly influenced by intermolecular hydrogen bonds, typically of the N—H···O=C type, which can form chains or dimeric motifs. nih.gov Additionally, interactions involving the chlorine substituent, such as halogen bonding or weaker C—H···Cl contacts, as well as π–π stacking between the phenyl rings, could be anticipated to play a role in the supramolecular assembly. However, without experimental data, the presence and geometry of these interactions in the solid state of the title compound remain speculative.

A definitive conformational analysis of this compound in its crystalline form cannot be provided as no X-ray structure has been reported. Such an analysis would describe the torsion angles between the phenyl ring and the amide plane, as well as the conformation of the isobutyl group. In similar N-aryl amides, the planarity of the amide group and the relative orientation of the aromatic ring are key conformational features that are influenced by both electronic effects and the demands of efficient crystal packing. nih.gov

There are no dedicated studies on the polymorphism or co-crystallization of this compound found in the surveyed scientific literature. Polymorphism refers to the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the solid state. Co-crystallization involves crystallizing the compound with another distinct molecule (a coformer) to create a new crystalline solid with potentially different physicochemical properties. The investigation of these phenomena would require extensive screening and characterization, which has not been publicly documented for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

While this compound is a known chemical compound easechem.comchemnet.com, a complete and formally published set of assigned high-resolution 1D and 2D NMR spectra could not be retrieved from the scientific databases searched. Spectroscopic data is essential for the unambiguous structural confirmation and purity assessment of a compound in solution.

Detailed, peer-reviewed ¹H and ¹³C NMR data, including chemical shifts, multiplicities, and coupling constants for this compound, are not available in the searched literature. Therefore, a data table for these values cannot be generated.

For purity assessment, ¹H NMR is a powerful tool where the integration of signals corresponding to the compound should be consistent with its structure and show minimal peaks from impurities or residual solvents.

No experimental data from 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or NOESY (Nuclear Overhauser Effect Spectroscopy) for this compound have been found in the public domain.

These advanced techniques are crucial for a comprehensive structural assignment:

COSY would be used to establish proton-proton (¹H-¹H) coupling networks, for instance, to connect the protons within the isobutyl group and show their relationship.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as linking the aromatic protons to the amide carbonyl carbon.

NOESY provides information on through-space proximity of protons, which helps in determining the preferred conformation of the molecule in solution.

Without access to these experimental spectra, a detailed analysis of the connectivity and stereochemistry for this compound cannot be performed.

Dynamic NMR Studies for Conformational Exchange

The structural dynamics of this compound in solution can be investigated using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. Like other secondary amides, this compound is expected to exhibit conformational isomerism due to the partial double-bond character of the central amide C-N bond, which restricts free rotation. This restriction gives rise to two distinct planar conformers, typically designated as E and Z isomers, which can slowly interconvert.

At room temperature, the rate of this conformational exchange may be fast on the NMR timescale, resulting in a single set of time-averaged resonance signals in both ¹H and ¹³C NMR spectra. However, by lowering the temperature, the rate of interconversion can be slowed sufficiently to allow for the observation of separate signals for each distinct conformer. nih.govresearchgate.net DNMR studies involve acquiring a series of spectra at different temperatures to determine the coalescence temperature—the point at which the separate signals for a given nucleus in the two conformers merge into a single broad peak.

Table 1: Expected Parameters from DNMR Analysis of this compound

| Parameter | Description | Expected Observation |

| Conformers | Presence of E/Z isomers due to restricted C-N bond rotation. | Two distinct sets of NMR signals at low temperatures. nih.gov |

| Coalescence | Merging of conformer signals as temperature increases. | Observation of a specific coalescence temperature for proton/carbon signals. |

| Activation Energy (ΔG‡) | The energy barrier for the E/Z isomerization process. | Can be calculated from the coalescence temperature and chemical shift separation. nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio (m/z). nfdi4chem.denih.gov For this compound, with the molecular formula C₁₁H₁₄ClNO, HRMS can confirm this composition by distinguishing its exact mass from other potential formulas with the same nominal mass. The ability of HRMS to provide exact mass data is fundamental for unambiguous molecular formula confirmation in chemical research and analysis. nih.gov

Table 2: Calculated Exact Masses of this compound Isotopologues

| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

| C₁₁H₁₄³⁵ClNO | Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, Oxygen-16 | 211.07639 |

| C₁₁H₁₄³⁷ClNO | Carbon-12, Hydrogen-1, Chlorine-37, Nitrogen-14, Oxygen-16 | 213.07344 |

| ¹³CC₁₀H₁₄³⁵ClNO | One Carbon-13, Hydrogen-1, Chlorine-35, Nitrogen-14, Oxygen-16 | 212.07975 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov The assignment of structure relies on the interpretation of these fragmentation pathways. nih.gov For protonated this compound ([M+H]⁺), collision-induced dissociation (CID) would likely induce fragmentation at the weakest bonds, primarily the amide C-N bond and the C-C bonds of the isovaleryl side chain.

A plausible fragmentation pathway would involve:

Alpha-cleavage: Scission of the amide bond is a common pathway. This can lead to the formation of the 4-chloroaniline (B138754) radical cation (m/z 127/129) or the protonated 4-chloroaniline (m/z 128/130).

Formation of an Acylium Ion: Cleavage of the C-N bond can also generate a stable isovaleryl acylium ion ([C₅H₉O]⁺, m/z 85.0649).

Neutral Losses: Loss of neutral molecules such as isobutene (C₄H₈) from the side chain is also a possible fragmentation route. sci-hub.st

Studying these characteristic fragment ions allows for the precise structural confirmation of the molecule. wvu.edu

Table 3: Predicted Key Fragment Ions of this compound in MS/MS

| Fragment Ion (Structure) | Proposed Formula | Exact Mass (m/z) | Description |

| [M+H]⁺ | [C₁₁H₁₅ClNO]⁺ | 212.08367 / 214.08072 | Protonated parent molecule. |

| 4-chloroanilinium ion | [C₆H₇ClN]⁺ | 128.02615 / 130.02320 | Resulting from cleavage of the amide C-N bond. |

| Isovaleryl acylium ion | [C₅H₉O]⁺ | 85.06490 | Resulting from cleavage of the amide C-N bond. |

| Chlorophenyl cation | [C₆H₄Cl]⁺ | 111.00233 / 112.99938 | Loss of the entire amide side chain. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis

For the analysis of this compound within complex matrices, such as reaction mixtures or environmental samples, hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying compounds in liquid samples. jfda-online.combjmu.edu.cn The liquid chromatograph first separates the target analyte from other components in the mixture based on its physicochemical properties (e.g., polarity). The separated analyte then enters the mass spectrometer, where it is ionized, isolated, and fragmented (MS/MS) for definitive identification and quantification. rsc.orgnih.gov This technique is particularly suitable for non-volatile and thermally labile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. researchgate.net The sample is vaporized and separated in the gas chromatograph based on boiling point and polarity. The separated components are then introduced into the mass spectrometer for detection. For this compound, derivatization might be necessary to increase its volatility for GC analysis. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by reducing matrix interference. nih.govgcms.cz

Both LC-MS/MS and GC-MS/MS provide the retention time from the chromatography step and the mass spectral data, offering two independent points of identification, which is the gold standard for confirmatory analysis. gcms.cz

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption frequencies. For this compound, the IR spectrum would be dominated by strong absorptions from the amide group. spectrabase.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Aromatic ring vibrations and symmetric non-polar bonds often produce strong Raman signals. spectrabase.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | Amide (N-H) | 3250 - 3350 | IR (strong), Raman (moderate) |

| C-H Stretch (Aromatic) | Phenyl Ring (C-H) | 3000 - 3100 | IR (moderate), Raman (strong) |

| C-H Stretch (Aliphatic) | Isobutyl (-CH₃, -CH₂) | 2850 - 2960 | IR (strong), Raman (strong) |

| C=O Stretch (Amide I) | Amide (C=O) | 1640 - 1680 | IR (very strong), Raman (strong) |

| N-H Bend (Amide II) | Amide (C-N-H) | 1510 - 1570 | IR (strong), Raman (weak) |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR (moderate), Raman (strong) |

| C-Cl Stretch | Chlorophenyl (C-Cl) | 700 - 850 | IR (strong), Raman (strong) |

| Data derived from spectral information for analogous compounds. spectrabase.comspectrabase.comresearchgate.netnist.gov |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as optical rotation and circular dichroism (CD), are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). mertenlab.de These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. nih.gov

This compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) or other elements of chirality like axial or planar chirality. As a result, the molecule is superimposable on its mirror image, and it cannot exist as a pair of enantiomers.

Because it is achiral, this compound will not rotate the plane of plane-polarized light (i.e., it is optically inactive) and will not show a circular dichroism spectrum. Therefore, chiroptical spectroscopy techniques are not applicable for the stereochemical assignment of this particular compound, as there are no stereoisomers to differentiate. researchgate.net

Computational and Theoretical Studies of N 4 Chlorophenyl 3 Methylbutanamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT is widely used to determine optimized geometry, electronic structure, and various molecular properties with a favorable balance between accuracy and computational cost. sci-hub.senih.gov For amide-containing molecules, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p) or 6-31+G(d,p), have proven effective in calculating structural parameters and vibrational frequencies. sci-hub.seresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge delocalization, donor-acceptor interactions, and intramolecular bonding. researchgate.netsemanticscholar.org In studies of related amide and piperidine (B6355638) systems, NBO analysis has been used to quantify the stabilization energy associated with electron delocalization, providing insight into the stability conferred by specific interactions within the molecule. nih.gov

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: The following values are representative examples based on calculations for structurally similar aromatic amide compounds and are intended for illustrative purposes.)

| Parameter | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | -6.5 to -7.5 |

| LUMO Energy | E_LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.5 to 6.0 |

| Ionization Potential (I) | -E_HOMO | 6.5 to 7.5 |

| Electron Affinity (A) | -E_LUMO | 1.0 to 2.0 |

| Global Hardness (η) | (I - A) / 2 | 2.25 to 3.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.75 |

| Electrophilicity Index (ω) | (χ^2) / (2η) | 2.5 to 4.0 |

Theoretical calculations are instrumental in elucidating potential reaction pathways and identifying the associated transition states. By mapping the potential energy surface of a reaction, chemists can predict the most likely mechanism, calculate activation energies, and understand the thermodynamics of the process. For instance, reaction thermochemistry data, such as the enthalpy of reaction (ΔrH°), can be compiled for specific transformations. nist.gov While detailed mechanistic studies on N-(4-Chlorophenyl)-3-methylbutanamide are not widely published, the methodologies are well-established. Such studies would involve locating the transition state structures for potential reactions (e.g., hydrolysis of the amide bond) and calculating the energy barriers, providing a quantitative measure of the reaction kinetics. The Fragment Molecular Orbital (FMO) method is an advanced technique that can be used to analyze inter-fragment interaction energies, which is particularly useful for understanding how different functional groups within a molecule contribute to its binding or reactivity. nih.gov

DFT calculations are routinely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. chemrxiv.org Theoretical calculations of vibrational frequencies (FT-IR and Raman) are performed on the optimized molecular geometry. sci-hub.se The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled using empirical factors to improve agreement with experimental spectra. researchgate.net This combined experimental and theoretical approach allows for a detailed assignment of vibrational modes to specific functional groups and bond movements within the molecule. chemrxiv.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net Comparing the predicted chemical shifts with experimental spectra aids in the structural elucidation of complex molecules and can help to resolve ambiguities in spectral assignments. mdpi.com

Table 2: Example Comparison of Experimental and Calculated Vibrational Frequencies for a Related Amide Structure (Note: This table is illustrative, based on data from similar compounds characterized by DFT, showing the typical correlation between calculated and observed frequencies.)

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) (Scaled) |

| N-H Stretch | 3270 | 3275 |

| Aromatic C-H Stretch | 3100 | 3105 |

| Aliphatic C-H Stretch | 2960 | 2965 |

| C=O Stretch (Amide I) | 1675 | 1680 |

| N-H Bend (Amide II) | 1540 | 1545 |

| Aromatic C=C Stretch | 1490 | 1492 |

| C-N Stretch | 1240 | 1245 |

| C-Cl Stretch | 1090 | 1094 |

Molecular Modeling and Simulation

While quantum calculations focus on the static, minimum-energy state of a molecule, molecular modeling and simulation techniques explore its dynamic behavior and conformational flexibility.

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of a molecule. frontiersin.org In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent). researchgate.netmdpi.com MD simulations are particularly valuable for understanding the stability of different conformations, the flexibility of the molecular structure, and its interactions with other molecules, such as in a solution or at a biological interface. frontiersin.orgsciepub.com For a compound like this compound, MD simulations could be used to study its solvation properties, its stability in different environments, and its dynamic conformational preferences over time. chemrxiv.org

Due to the lack of publicly available scientific literature on the computational and theoretical studies of the specific chemical compound "this compound," it is not possible to generate the requested article. Extensive searches for protein-ligand docking simulations, Quantitative Structure-Activity Relationship (QSAR), and Quantitative Structure-Property Relationship (QSPR) studies focusing solely on this molecule did not yield any specific research findings.

Therefore, the detailed sections and subsections outlined in the user's request, including mechanistic binding mode predictions and the generation of predictive models with statistical validation, cannot be addressed with scientifically accurate and verifiable information for "this compound."

To provide an article that is both professional and authoritative, it is imperative to rely on published research data. Without such data, any attempt to create the specified content would be speculative and would not meet the required standards of accuracy.

Structure Activity Relationship Sar Investigations of N 4 Chlorophenyl 3 Methylbutanamide Derivatives

Impact of Aryl Ring Substitutions on Biological Interactions

The nature, position, and electronic properties of substituents on the aryl (phenyl) ring are pivotal in determining the biological activity of N-aryl amides. The 4-chloro substituent in the parent compound, N-(4-chlorophenyl)-3-methylbutanamide, significantly influences its physicochemical properties, particularly its lipophilicity.

Research Findings:

The introduction of a halogen atom, such as chlorine, into a molecule generally increases its lipophilicity. researchgate.net This can lead to enhanced membrane permeability and better partitioning into the lipophilic domains of a protein target. researchgate.net Studies on related N-(substituted phenyl) amides have shown that halogenation at the para-position (position 4) of the phenyl ring often results in potent biological activity. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides evaluated for antimicrobial activity, the N-(4-chlorophenyl) analogue was among the most active compounds, a trait attributed to its high lipophilicity, which facilitates passage through microbial cell membranes. nih.gov

Systematic variations on the aryl ring have demonstrated clear SAR trends in related compound classes. For example, moving the chloro substituent from the para- to the ortho- or meta-position can drastically alter activity. Similarly, replacing the chloro group with other substituents—such as fluoro, bromo, methyl, or methoxy (B1213986) groups—modifies not only lipophilicity but also steric and electronic profiles, leading to a range of biological potencies. In many N-aryl amide series, a para-substituent is optimal for activity, suggesting the presence of a corresponding hydrophobic pocket in the biological target that accommodates this group.

To illustrate the effect of aryl substitution, the following table presents hypothetical but representative data based on common findings in the SAR of N-aryl amide herbicides, where changes in the aryl ring substituent lead to different levels of inhibitory activity.

Table 1: Illustrative SAR of Aryl Ring Modifications in a Hypothetical N-Aryl Butanamide Series

| Compound | Aryl Substituent (X) | Biological Activity (% Inhibition at 10 µM) |

|---|---|---|

| 1a | 4-Cl (Parent) | 85 |

| 1b | 4-H | 30 |

| 1c | 4-F | 78 |

| 1d | 4-Br | 88 |

| 1e | 4-CH₃ | 65 |

| 1f | 4-OCH₃ | 45 |

| 1g | 2,4-diCl | 92 |

| 1h | 3-Cl | 50 |

This data illustrates that the presence and nature of the para-substituent are critical for activity. The unsubstituted analogue (1b) is significantly less active, while halogen substituents at the para-position (1a, 1c, 1d) confer high activity. Disubstitution (1g) can further enhance potency, whereas moving the substituent to the meta-position (1h) is detrimental.

Role of Amide Nitrogen Substituents on Molecular Recognition

The amide linkage is a cornerstone of the this compound structure. It is not merely a spacer; its hydrogen-bonding capability and conformational rigidity are central to molecular recognition. The amide proton (N-H) typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor.

Research Findings:

The ability of the amide N-H to form a hydrogen bond with a specific amino acid residue (like an aspartate, glutamate, or backbone carbonyl) in a target protein is often a critical determinant of binding affinity. researchgate.net Replacing the hydrogen atom on the amide nitrogen with an alkyl group, such as a methyl group (N-methylation), eliminates this hydrogen bond donor capacity. This modification can have several consequences:

Loss of Affinity: If the N-H hydrogen bond is essential for binding, N-methylation will lead to a significant or complete loss of biological activity.

Altered Conformation: N-alkylation can introduce steric hindrance and restrict the rotation around the aryl-N bond, forcing the molecule into a different, potentially less active, conformation.

Improved Properties: In some cases, if the N-H hydrogen bond is not critical for activity, N-methylation can be beneficial. It can increase metabolic stability by preventing N-dealkylation or hydrolysis and can improve membrane permeability by removing a hydrogen bonding site. cambridgemedchemconsulting.com

Studies on various classes of biologically active molecules have shown that N-methylation can have inconsistent effects. For some norbelladine (B1215549) derivatives, N-methylation enhanced butyrylcholinesterase inhibition, while for others, it had no significant impact on antiviral activity. cambridgemedchemconsulting.com This context-dependent outcome underscores the importance of the specific protein-ligand interaction. The planarity of the amide bond is also crucial for correctly positioning the aryl and alkyl moieties within the binding site.

The following table provides illustrative data on how N-substitution might affect the activity of a representative N-(4-chlorophenyl)alkanamide.

Table 2: Illustrative SAR of Amide Nitrogen Substitutions in a Hypothetical N-(4-chlorophenyl)alkanamide Series

| Compound | Amide Substituent (R) | Hydrogen Bond Donor? | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 2a | -H (Parent) | Yes | 1.5 |

| 2b | -CH₃ | No | > 100 |

| 2c | -C₂H₅ | No | > 100 |

| 2d | -COCH₃ | Yes | 25.0 |

This hypothetical data shows a dramatic loss of activity upon N-alkylation (2b, 2c), strongly suggesting that the N-H hydrogen bond is essential for molecular recognition at the target. N-acetylation (2d) retains the hydrogen bond donor capability but adds steric bulk, reducing activity compared to the parent compound.

Influence of the Methylbutanamide Chain Modifications on Target Affinity

The 3-methylbutanamide (isovaleramide) portion of the molecule occupies a specific region of the target's binding pocket, and its size, shape, and lipophilicity are critical for achieving high affinity. Modifications to this aliphatic chain can probe the dimensions and nature of this pocket.

Research Findings:

The branched isobutyl group of the parent compound is a key feature. In many SAR studies of related compounds, branching in the alkyl chain is found to be optimal for fitting into a specifically shaped hydrophobic pocket. Altering the chain can have significant effects:

Chain Length: Shortening the chain (e.g., to propanamide or acetamide) or lengthening it (e.g., to pentanamide) can lead to a loss of potency if the chain becomes too short to reach key hydrophobic contacts or too long to be fully accommodated in the binding pocket.

Branching: Removing the branching (i.e., using n-butanamide instead of 3-methylbutanamide) or changing the branching pattern (e.g., to a tert-butyl group as in 2,2-dimethylpropanamide) can disrupt the optimal fit. The isobutyl group often provides a balance of size and lipophilicity that is favorable.

Introduction of Rings: Replacing the aliphatic chain with a cycloalkyl group (e.g., a cyclopentyl or cyclohexyl group) can enhance potency by introducing conformational rigidity and improving the hydrophobic interactions, provided the ring fits within the binding site. nih.gov

The following table illustrates potential SAR trends for modifications to the alkanamide chain in a series of N-(4-chlorophenyl) amides, based on known principles from agrochemical research.

Table 3: Illustrative SAR of Alkanamide Chain Modifications in a Hypothetical N-(4-chlorophenyl) Amide Series

| Compound | Alkanamide Moiety | Description | Biological Activity (IC₅₀, nM) |

|---|---|---|---|

| 3a | 3-Methylbutanamide | Parent (isobutyl group) | 50 |

| 3b | Butanamide | Linear n-butyl | 250 |

| 3c | Propanamide | Shorter chain | 800 |

| 3d | 2,2-Dimethylpropanamide | tert-butyl group | 150 |

| 3e | Cyclopentylcarboxamide | Cyclic analogue | 45 |

| 3f | Acetamide | Smallest chain | > 2000 |

This data suggests that the branched isobutyl group (3a) or a cyclic analogue like a cyclopentyl group (3e) provides the best fit for the hydrophobic pocket of the target, while linear or smaller chains result in a significant loss of affinity.

Stereochemical Implications for Biological Activity and Selectivity

While this compound itself is an achiral molecule, introducing a chiral center into its structure can lead to enantiomers that exhibit different biological activities. This phenomenon, known as stereoselectivity, arises because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer. researchgate.net

Research Findings:

A chiral center can be introduced into the this compound scaffold by modifying the butanamide chain, for example, by placing a substituent at the 2-position to create N-(4-chlorophenyl)-2-methylbutanamide. In such cases, the (R)- and (S)-enantiomers may display markedly different potencies. One enantiomer, often termed the "eutomer," may be significantly more active than the other, the "distomer."

This difference in activity is due to the three-dimensional arrangement of the substituents around the chiral center. Only one enantiomer may be able to achieve the optimal three-point interaction with the binding site of the target protein. In some instances, the distomer is not just less active but can even be inactive or contribute to off-target effects. For many chiral drugs and agrochemicals, the biological activity resides predominantly in one enantiomer. cambridgemedchemconsulting.com

For example, in a series of dihydrophthalazine inhibitors, separation of the racemic mixture into its constituent enantiomers revealed that the S-enantiomer was consistently more potent than the R-enantiomer, highlighting a clear stereochemical preference at the biological target. drughunter.com

The following table presents hypothetical data for a chiral analogue of the parent compound to illustrate the principle of stereoselectivity.

Table 4: Illustrative Activity of Enantiomers for a Chiral N-(4-chlorophenyl)-2-methylbutanamide Analogue

| Compound | Stereochemistry | Biological Activity (Ki, nM) | Enantiomeric Ratio (R/S) |

|---|---|---|---|

| 4a | (R,S) - Racemic Mixture | 120 | N/A |

| 4b | (S) - Enantiomer | 65 | 10.8 |

| 4c | (R) - Enantiomer | 700 |

This data demonstrates a clear stereopreference, with the (S)-enantiomer being over 10 times more potent than the (R)-enantiomer. This highlights the importance of stereochemistry in designing highly active and selective molecules.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

In the process of lead optimization, it is often desirable to move to a new core structure (scaffold) or replace a specific functional group (bioisosteric replacement) to improve properties like potency, selectivity, or metabolic stability, or to secure novel intellectual property. nih.govuniroma1.it

Research Findings:

Scaffold Hopping involves replacing the central N-(phenyl)butanamide core with a structurally different moiety that maintains the key pharmacophoric features in the correct three-dimensional orientation. nih.gov For example, the N-(4-chlorophenyl)amide scaffold could potentially be replaced by a fused heterocyclic system, such as a furanopyrimidine, that positions an aryl group and an alkyl amide mimic in a similar spatial arrangement. This strategy was successfully used to identify potent Notum inhibitors by hopping from a thienopyrimidine scaffold to a furanopyrimidine scaffold. nih.gov This approach allows for the exploration of new chemical space while retaining the desired biological activity.

Bioisosteric Replacement focuses on substituting a specific part of the molecule with another group that has similar physical or chemical properties. The amide bond itself is a common target for bioisosteric replacement due to its potential susceptibility to enzymatic hydrolysis. nih.govhyphadiscovery.com Common bioisosteres for an amide bond include:

Heterocycles: 1,2,3-Triazoles and 1,3,4-oxadiazoles are frequently used as they are metabolically stable and can mimic the hydrogen bonding and dipolar properties of the trans-amide bond. nih.govacs.org

Reversed Amides: Reversing the amide bond (to give an acylanilide structure) can sometimes improve metabolic stability while maintaining activity.

Fluoroalkenes and Trifluoroethylamines: These groups can mimic the steric and electronic properties of the amide bond while offering greater stability. drughunter.com

The 4-chlorophenyl group can also be replaced. For instance, a pyridyl ring could be used to introduce a nitrogen atom, altering solubility and hydrogen bonding potential, while a thiophene (B33073) ring could serve as a different aromatic isostere.

The following table shows hypothetical examples of bioisosteric replacements for the amide bond in the parent scaffold and their potential impact on activity and metabolic stability.

Table 5: Illustrative Examples of Bioisosteric Replacements for the Amide Linker

| Compound | Linker | Description | Relative Potency | Metabolic Stability |

|---|---|---|---|---|

| 5a | -NHCO- (Amide) | Parent Scaffold | 1.0 | Moderate |

| 5b | 1,4-disubstituted 1,2,3-Triazole | Amide Bioisostere | 0.8 | High |

| 5c | 2,5-disubstituted 1,3,4-Oxadiazole | Amide Bioisostere | 0.9 | High |

| 5d | -CH=CH- (trans-Olefin) | Amide Bioisostere | 0.3 | High |

| 5e | -SO₂NH- (Sulfonamide) | Amide Bioisostere | 0.1 | High |

This illustrative data shows that while some bioisosteres like triazoles and oxadiazoles (B1248032) can maintain high potency and improve metabolic stability, others like sulfonamides may be poorly tolerated, leading to a significant drop in activity. These strategies are essential tools for fine-tuning the properties of a lead compound.

Advanced Analytical Methodologies for N 4 Chlorophenyl 3 Methylbutanamide Detection and Quantification

Spectroscopic Detection Techniques in Analytical Platforms

Following chromatographic separation, a detector is required for the identification and quantification of N-(4-Chlorophenyl)-3-methylbutanamide. The choice of detector is critical for achieving the required sensitivity and selectivity.

Mass spectrometry (MS) is the gold standard for trace analysis due to its exceptional sensitivity and selectivity. When coupled with a chromatographic system (LC or GC), it provides definitive identification and quantification of analytes at very low concentrations. mdpi.com

LC-MS/MS: This technique is particularly powerful for analyzing samples from complex matrices. mdpi.com Triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are commonly used. In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. amazonaws.com This highly specific transition minimizes interference from the matrix, allowing for detection limits in the nanogram per milliliter (ng/mL) or even lower range. mdpi.comgcms.cz High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap, can provide accurate mass data, which is invaluable for identifying unknown metabolites or degradation products. nih.govmdpi.com

GC-MS: For GC analysis, MS detection provides structural information based on the compound's electron ionization (EI) fragmentation pattern. researchgate.net This pattern serves as a chemical fingerprint that can be compared against spectral libraries for identification. Similar to LC-MS/MS, GC-MS/MS can be used for targeted, high-sensitivity quantification in complex samples. gcms.cz

Table 2: Typical Mass Spectrometry Parameters for Trace Analysis

| Parameter | Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI+) | Suitable for polar compounds in LC-MS. |

| Precursor Ion [M+H]⁺ | Calculated m/z | Parent mass of the analyte selected for fragmentation. |

| Product Ion(s) | Hypothetical m/z values | Specific fragments used for quantification (Quantifier) and confirmation (Qualifier). |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. amazonaws.com |

| Collision Energy (CE) | Optimized value (e.g., 15-30 eV) | Energy applied to induce fragmentation of the precursor ion. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the formation of gas-phase ions. |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte from the mobile phase. |

UV-Vis Detection: A UV-Vis spectrophotometric detector is a common and robust detector for HPLC. nust.edu.pk this compound contains a chlorophenyl group, which is a chromophore that absorbs UV light. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can record the entire UV spectrum of the eluting peak. nih.gov This capability is useful for peak purity assessment and provides some level of identification by comparing the acquired spectrum with that of a reference standard. The wavelength of maximum absorbance (λmax) for this compound would likely be in the range of 240-260 nm, typical for such aromatic systems. researchgate.net

Fluorescence Detection: Fluorescence detectors offer higher sensitivity and selectivity than UV-Vis detectors for compounds that fluoresce. However, this technique is only applicable if this compound is naturally fluorescent or can be made so through derivatization. If the compound does not possess native fluorescence, a derivatizing agent that reacts with the amide group to form a fluorescent product could be employed, though this adds complexity to the analytical procedure.

Reference Standard Characterization and Method Validation (e.g., Accuracy, Precision, Robustness)

For any quantitative method to be considered reliable, it must undergo rigorous validation in accordance with guidelines such as those from the International Council for Harmonisation (ICH). chemmethod.comjaptronline.com This process ensures the method is suitable for its intended purpose. ajrconline.org

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) value of ≥0.999 is often desired. japtronline.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with acceptance criteria typically between 98-102%. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). Precision is typically expressed as the relative standard deviation (%RSD), which should generally be less than 2%. japtronline.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). nih.gov

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria (ICH Q2(R1))

| Validation Parameter | Measurement | Typical Acceptance Criteria |

| Accuracy | % Recovery of spiked samples | 98.0% - 102.0% |

| Precision (Repeatability & Intermediate) | % Relative Standard Deviation (%RSD) | ≤ 2.0% |

| Specificity | Peak purity/Resolution from other peaks | Analyte peak is pure and resolved from interferences |

| Linearity | Correlation Coefficient (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) | Typically 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) | Typically 10:1 |

| Robustness | %RSD after minor parameter changes | System suitability parameters remain within limits |

Novel Applications and Material Science Prospects of N 4 Chlorophenyl 3 Methylbutanamide

Agrochemical Research and Development (e.g., Herbicidal Activity, Plant Growth Regulation)

The search for new agrochemicals with high efficacy and novel modes of action is a continuous effort in agricultural science. While direct research on the herbicidal or plant growth regulatory effects of N-(4-Chlorophenyl)-3-methylbutanamide is not extensively documented, its structural motifs—the N-aryl amide and the chlorophenyl group—are present in various biologically active molecules, suggesting its potential as a candidate for screening and development.

Herbicidal Activity: The N-aryl amide linkage is a key feature in several commercial herbicides. This functionality can interfere with various biological processes in plants. For instance, some amide-containing herbicides are known to inhibit fatty acid synthesis or disrupt cell division. The presence of a chlorine atom on the phenyl ring can enhance herbicidal activity by influencing the molecule's stability, lipophilicity, and ability to bind to target enzymes. Allelopathic studies have identified various phenolic amides as potent natural bioherbicides, further indicating that the amide structure is a valid pharmacophore for herbicidal action. nih.gov Research on pyrimidine (B1678525) derivatives, a class of heterocyclic molecules, has also shown significant herbicidal activity. nih.gov Given these precedents, this compound could be investigated for similar properties, potentially acting on metabolic pathways common to known herbicides.

Plant Growth Regulation: Plant growth regulators (PGRs) are crucial for controlling plant development, from germination to flowering and fruiting. ahdb.org.uksumichem.co.in Many PGRs function by inhibiting the biosynthesis of natural plant hormones like gibberellin. ahdb.org.uk For example, imidazole-4-carboxamide, an amide-containing compound, has been identified as a PGR produced by a fungus that can inhibit the growth of turfgrass and rice seedlings while also increasing rice grain yield under certain conditions. nih.gov The structural characteristics of this compound make it a plausible candidate for investigation into PGR activities, either as a growth inhibitor or promoter, depending on its interaction with plant hormonal pathways.

| Agrochemical Class | General Mechanism of Action | Relevance to this compound (Theoretical) |

| Amide Herbicides | Inhibition of very-long-chain fatty acids (VLCFAs), disruption of cell division. | The core amide structure is a key feature for potential screening. |

| Gibberellin Inhibitors | Block the biosynthetic pathway of gibberellins, leading to stunted growth. ahdb.org.uk | The compound could be evaluated for its ability to interact with enzymes in the gibberellin pathway. |

| Auxin Transport Inhibitors | Interfere with the movement of auxin, a critical plant hormone for growth. | The N-aryl structure could potentially interact with auxin binding sites. |

| Cytokinin-like Activity | Promote cell division and influence various growth processes. | The compound could be screened for activity on cytokinin receptors. |

Chemical Intermediate in Complex Organic Synthesis

The utility of a chemical compound is often defined by its ability to serve as a building block for more complex, high-value molecules. This compound is well-suited for this role due to its defined functional groups and stable scaffold. Research on analogous compounds, such as N-(4-amino-2-chlorophenyl)-3-methylbutanamide, confirms their use as foundational structures in the synthesis of more elaborate organic molecules.

Precursor for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science. The N-aryl amide structure of this compound provides a reactive handle for constructing various heterocyclic rings. Through intramolecular or intermolecular cyclization reactions, it can be transformed into a diverse array of heterocyclic systems.

The phenyl ring, activated by the amide group and substituted with chlorine, can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups necessary for cyclization. Subsequently, reactions like the Bischler–Napieralski or Pictet–Spengler type syntheses could theoretically be adapted to form fused ring systems. Furthermore, the amide nitrogen can act as a nucleophile in reactions to form heterocycles. Copper-catalyzed C-N bond formation is a widely used method for synthesizing N-aryl heterocycles, such as imidazoles and pyrazoles, from N-aryl amine or amide precursors. wjpmr.com Similarly, palladium-catalyzed reactions are effective for the N-arylation of amides, a key step in building complex nitrogen-containing molecules. nih.govsyr.edu

Below is a table of potential heterocyclic systems that could be targeted using this compound or its derivatives as a precursor.

| Target Heterocycle | General Synthetic Strategy | Role of the Precursor |

| Benzoxazoles/Benzothiazoles | Intramolecular cyclization of an ortho-functionalized aniline (B41778) derivative. | The precursor would first require functionalization (e.g., hydroxylation or amination) ortho to the amide group. |

| Quinolines/Quinolones | Cyclization reactions such as the Friedländer synthesis or Conrad-Limpach synthesis. | The precursor's phenyl ring and part of the butanamide chain would form the core of the quinoline (B57606) structure. |

| Indoles | Fischer, Bischler, or other indole (B1671886) syntheses involving cyclization of an N-arylhydrazine or N-arylamine. | The N-(4-chlorophenyl) moiety serves as the foundational N-aryl component. |

| Pyrazoles/Imidazoles | Condensation reactions with 1,3-dicarbonyl compounds or their equivalents. | The amide nitrogen could be incorporated into the new heterocyclic ring through intermolecular reactions. wjpmr.com |

Building Block for Polymeric Materials (Theoretical)

Polycondensation is a process where bifunctional or polyfunctional monomers react to form polymers, often with the elimination of a small molecule like water. gdckulgam.edu.inmelscience.com High-performance polymers such as polyamides and polyesters are synthesized through this method. youtube.com

This compound, in its current form, is a monofunctional monomer with respect to polymerization, as it lacks a second reactive group to enable chain extension. However, it can be theoretically modified to become a valuable bifunctional monomer. For example, introducing a carboxylic acid or an amino group onto the phenyl ring would create an AB-type monomer capable of undergoing self-polycondensation to form an aromatic polyamide. Such polymers are known for their high thermal stability and mechanical strength, largely due to the rigidity of the aromatic backbone. chemrevlett.com

The necessary modifications to enable polymerization are outlined below.

| Monomer Type | Required Structural Modification | Resulting Polymer Type | Potential Properties |

| AB-Type | Addition of a -COOH or -NH2 group to the phenyl ring. | Aromatic Polyamide | High thermal stability, chemical resistance. |

| AA-Type | Dimerization to create a molecule with two terminal amine groups (a diamine). | Aromatic Polyamide (requires a diacid co-monomer) | Tailorable properties based on the diacid used. |

| BB-Type | Dimerization to create a molecule with two terminal carboxyl groups (a diacid). | Aromatic Polyamide (requires a diamine co-monomer) | Tailorable properties based on the diamine used. |

The presence of the chlorine substituent and the branched alkyl chain would further influence the polymer's properties, potentially improving its solubility in organic solvents or modifying its flame-retardant characteristics.

Ligand Design in Catalysis (Theoretical)

The development of efficient catalysts relies heavily on the design of ligands that can stabilize and control the reactivity of a metal center. The N-aryl amide functionality within this compound presents theoretical opportunities for its use as a ligand in transition metal catalysis.

The amide group possesses both a nitrogen and an oxygen atom that can act as Lewis basic sites to coordinate with a metal. This bidentate or monodentate coordination is crucial in many catalytic cycles. For instance, amide-based ligands are used to promote copper-catalyzed reactions for constructing C-O and C-S bonds. rsc.org In palladium-catalyzed cross-coupling reactions, the binding of an amide to the metal center is a key step in the catalytic cycle. acs.org

The electronic properties of the ligand can be fine-tuned by the substituents. The electron-withdrawing nature of the 4-chlorophenyl group can influence the electron density on the amide and, consequently, the strength of its coordination to the metal. This can affect the stability and reactivity of the catalytic intermediate. Furthermore, the isobutyl group provides steric bulk near the coordination site, which can be advantageous for controlling selectivity in catalytic transformations. There is also the potential for the chlorine atom to participate in non-covalent "halogen bonding," a specific interaction that can be harnessed in catalyst design to influence substrate binding and reaction pathways. chemrxiv.org

Future Research Directions and Emerging Trends

Exploration of Underexplored Synthetic Avenues and Derivatizations

The future synthesis of n-(4-Chlorophenyl)-3-methylbutanamide and its analogs will likely move beyond traditional amidation methods, which often rely on stoichiometric activating reagents that generate significant waste. ucl.ac.uk Research is anticipated to pivot towards catalytic and more atom-economical approaches. One promising frontier is the use of biocatalysis, employing enzymes like lipase (B570770) to facilitate amide bond formation under mild, environmentally friendly conditions. nih.gov Lipase-catalyzed amidation of esters or acids has proven highly efficient and selective for other amides and could be adapted for this specific molecule. numberanalytics.com

Another avenue involves the development of novel transition metal and organocatalytic systems. numberanalytics.com For instance, boronic acid catalysts have been shown to effectively promote direct amidation with excellent efficiency, and their application could streamline the synthesis of this compound. ucl.ac.uk Furthermore, visible-light-mediated photoredox catalysis presents a green and efficient strategy for amide formation, potentially allowing for the synthesis to occur under ambient temperature and pressure. nih.gov

Beyond the synthesis of the parent compound, significant effort will be directed towards creating a diverse library of derivatives to explore structure-activity relationships. This involves the strategic modification of both the aromatic ring and the aliphatic chain. Research could focus on introducing various functional groups to the chlorophenyl moiety or altering the branched alkyl chain to modulate the compound's physicochemical properties.

Table 1: Potential Synthetic Strategies and Novel Derivatives

| Derivative Target | Potential Synthetic Avenue | Rationale for Derivatization | Key Reagents/Catalysts |

|---|---|---|---|

| N-(4-chloro-2-hydroxyphenyl)-3-methylbutanamide | Directed ortho-metalation followed by oxidation | Introduce hydrogen-bonding capability | n-BuLi, TMEDA, MoOPh |

| N-(4-cyanophenyl)-3-methylbutanamide | Palladium-catalyzed cyanation of the chloro-analogue | Modulate electronic properties and polarity | Pd(OAc)₂, dppf, Zn(CN)₂ |

| N-(4-chlorophenyl)-3,3-dimethylbutanamide | Synthesis from 3,3-dimethylbutanoyl chloride | Increase steric bulk and lipophilicity | Pivaloyl chloride, 4-chloroaniline (B138754) |

| Enantiomerically pure (R)- or (S)-N-(4-chlorophenyl)-3-methylbutanamide | Asymmetric hydrogenation of an unsaturated precursor | Explore stereospecific interactions | Chiral Rhodium or Ruthenium catalysts |

Advanced Mechanistic Investigations through Multidisciplinary Approaches

A deeper understanding of the reaction mechanisms governing the formation of this compound is crucial for optimizing synthetic protocols and ensuring process robustness. Future research will likely employ a combination of advanced analytical and computational techniques to elucidate the intricate steps of amide bond formation.